N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide is a heterocyclic compound featuring a 5-fluoropyridine core linked via a carboxamide group to an ethyl-substituted 2,4-dioxo-1,3-oxazolidinone moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated heterocycles.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O4/c12-8-3-7(4-13-5-8)10(17)14-1-2-15-9(16)6-19-11(15)18/h3-5H,1-2,6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVSFRAWVFRRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the oxazolidinone intermediate.
Coupling Reaction: The final step involves coupling the oxazolidinone intermediate with the fluoropyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of carboxamide derivatives with heterocyclic scaffolds. Below is a comparative analysis with structurally related analogs:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 5-fluoropyridine in the target compound contrasts with the chloro-substituted benzene in . Fluorine’s smaller size and stronger electronegativity may reduce steric hindrance while improving membrane permeability compared to chlorine.
Linker Flexibility :
- The ethyl linker in the target compound balances conformational flexibility and rigidity, whereas the butyric acid chain in introduces greater flexibility and hydrophilicity.
Hydrogen-Bonding Capacity: The oxazolidinone moiety is a common feature across analogs, providing hydrogen-bond donor/acceptor sites critical for target engagement. The dual oxazolidinone chains in may enhance binding but increase molecular weight.
Crystallographic Insights
Structural data for related compounds (e.g., bond angles of 108–129° and bond lengths in ) suggest that the oxazolidinone ring adopts a planar conformation, optimizing interactions with biological targets. Computational tools like SHELXL and ORTEP-3 have been pivotal in resolving these geometries, enabling precise comparisons of molecular conformations.
Research Findings and Implications
- Bioactivity: Fluorinated pyridines are associated with improved pharmacokinetic profiles due to fluorine’s metabolic stability. The target compound’s fluorine atom may confer advantages over non-fluorinated analogs in vivo.
- Solubility : Compared to the butyric acid derivative , the target compound’s solubility may be lower due to the absence of an acidic group, necessitating formulation optimization.
- Synthetic Complexity : Introducing fluorine requires specialized fluorination protocols, whereas chloro or methyl groups (as in ) are synthetically more accessible.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the field of antibacterial research. This article explores the compound's biological properties, including its antibacterial efficacy, mechanisms of action, and safety profiles based on recent studies.
Chemical Structure and Properties
The compound consists of an oxazolidinone moiety linked to a 5-fluoropyridine carboxamide. The structural features contribute to its biological activity, particularly against gram-positive bacteria.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. Notably, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against various strains of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compound 7j , a derivative closely related to this compound, exhibited an MIC of 0.25 µg/mL against sensitive strains and 4–64 µg/mL against resistant strains .
- Biofilm Inhibition : The same compound significantly inhibited biofilm formation with minimum biofilm inhibitory concentrations (MBICs) ranging from 0.5 to 4 µg/mL .
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial protein synthesis. The oxazolidinone structure is known to bind to the bacterial ribosome, inhibiting translation and ultimately leading to cell death.
Molecular Docking Studies
Molecular docking studies have predicted that the active compounds can effectively bind to the ribosomal RNA target sites, which may explain their potent antibacterial activity .
Safety Profile
Cytotoxicity studies conducted on human cell lines indicated that compound 7j exhibited low toxicity at concentrations below its MIC. Specifically, cell survival rates were above 85% at concentrations up to 256 µg/mL, suggesting a favorable safety profile for further development as an antibacterial agent .
Comparative Analysis
The following table summarizes the biological activity of this compound and its derivatives:
| Compound | MIC (µg/mL) | MBIC (µg/mL) | Cytotoxicity (Hela Cell Line) |
|---|---|---|---|
| Compound 7j | 0.25 | 0.5 | >85% survival at 256 µg/mL |
| Linezolid | Varies | Varies | Varies |
Case Studies
In a recent study focused on optimizing novel oxazolidinone derivatives, compounds were synthesized and tested against multiple drug-resistant bacterial strains. The results indicated that these derivatives not only surpassed the activity of traditional antibiotics like linezolid but also demonstrated enhanced biofilm inhibition capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
